molecular formula C14H28P2 B140069 (S,S)-Me-BPE CAS No. 136779-26-5

(S,S)-Me-BPE

Cat. No.: B140069
CAS No.: 136779-26-5
M. Wt: 258.32 g/mol
InChI Key: IRCDUOCGSIGEAI-XUXIUFHCSA-N
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Description

Historical Development and Context within Bisphospholane (BPE) Ligands

The development of chiral bisphospholane ligands, including the BPE and DuPhos families, by Burk in the 1990s marked a significant advancement in asymmetric catalysis. rsc.org These ligands feature phosphorus atoms within a chiral ring structure. rsc.org A key distinction of these ligands is the presence of aliphatic groups on the phosphorus atoms, which makes them more electron-rich compared to their aromatic counterparts. This increased electron density contributes to higher catalyst efficiency. rsc.org

The BPE ligand family, including (S,S)-Me-BPE, is part of a broader class of C2-symmetric diphosphine ligands that have proven highly effective for asymmetric hydrogenations. diva-portal.org The success of early ligands like DIOP and DIPAMP paved the way for the development of more rigid and efficient ligands such as DuPhos and the BPEs. diva-portal.org Modifications to the BPE structure, such as altering the backbone or the substituents on the phospholane (B1222863) ring, have led to a diverse range of ligands with tailored properties. rsc.orgtum.de

Fundamental Principles of this compound in Asymmetric Induction

The efficacy of this compound in asymmetric induction stems from the specific three-dimensional arrangement of its complex with a metal center, typically rhodium or palladium. ontosight.ai The two methyl groups on each phospholane ring create a defined chiral pocket around the metal's active site. ontosight.ai This steric environment dictates the preferred orientation of a prochiral substrate as it coordinates to the metal, thereby directing the subsequent chemical transformation to favor the formation of one enantiomer over the other.

The electronic properties of the ligand also play a crucial role. The electron-donating methyl groups on the phospholane rings increase the electron density at the metal center. This enhanced electron density can accelerate key steps in the catalytic cycle, such as the oxidative addition step in hydrogenation reactions. The bite angle of the ligand, which is approximately 85 degrees for Me-BPE, is another critical factor that balances substrate accessibility with stable metal coordination.

The combination of these steric and electronic factors allows this compound-metal complexes to achieve high levels of enantioselectivity in a variety of reactions, most notably in the asymmetric hydrogenation of enamides and ketones. For instance, rhodium complexes of this compound have been shown to achieve enantioselectivities of up to 95% in the reduction of certain enamides.

Detailed Research Findings

The utility of this compound has been demonstrated in numerous research applications. For example, in the synthesis of a potent melanocortin receptor agonist, a catalyst system of [this compound-Rh(COD)]BF4 achieved full conversion of an enamide intermediate with an enantiomeric excess (ee) of 87–90%. rsc.orgifpenergiesnouvelles.fr In another study, the asymmetric hydrogenation of N-acetyl α-arylenamides using an (R,R)-Me-BPE-Rh catalyst yielded the corresponding chiral amines with greater than 95% ee. sigmaaldrich.com

The performance of this compound has also been compared to other ligands. For instance, while TangPhos showed comparable enantioselectivity in the hydrogenation of a specific enamide (94% ee), the commercial availability and simpler synthesis of Me-BPE make it a more practical choice for larger-scale applications.

Interactive Data Table: Asymmetric Hydrogenation with this compound Catalysts

SubstrateCatalyst SystemEnantiomeric Excess (ee)ConversionReference
Enamide Intermediate[this compound-Rh(COD)]BF487-90%Full rsc.orgifpenergiesnouvelles.fr
N-acetyl α-arylenamides(R,R)-Me-BPE-Rh>95%- sigmaaldrich.com
5-chloro-substituted enamideThis compound-Rh94%-
Itaconic Acid Derivative(S,S)-Me-DuPHOS-RhHigh- pharm.or.jp
α-aminoketone hydrochloride(aR,S,S)-1-RhBetter than (S,S)-Me-DuPHOS- pharm.or.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H28P2/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4/h11-14H,5-10H2,1-4H3/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCDUOCGSIGEAI-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1CCP2C(CCC2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420658
Record name (S,S)-Me-BPE
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Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

136779-26-5
Record name Me-bpe, (S,S)-
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Record name (S,S)-Me-BPE
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Record name (-)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane
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Record name ME-BPE, (S,S)-
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Synthetic Methodologies and Chiral Purity Control of S,s Me Bpe

Established Synthetic Pathways for (S,S)-Me-BPE

The synthesis of this compound is a multi-step process that relies on the "chiral pool" strategy, where an enantiomerically pure starting material is used to construct the final chiral molecule. rsc.orgethz.ch The key precursor for this synthesis is (2S,5S)-hexane-2,5-diol, a C₂-symmetric diol that provides the stereochemical foundation for the two phospholane (B1222863) rings.

The general and established pathway for the synthesis of this compound can be summarized in the following key steps:

Activation of the Chiral Diol : The enantiopure (2S,5S)-hexane-2,5-diol is first converted into a more reactive intermediate. A common method involves transforming the diol into its corresponding cyclic sulfate (B86663) by reaction with thionyl chloride followed by oxidation (e.g., with ruthenium tetroxide). This creates a good leaving group for the subsequent nucleophilic attack by a phosphine (B1218219) source.

Phosphinylation : The cyclic sulfate intermediate is then treated with a primary phosphine, such as bis(phosphino)ethane or a derivative thereof. This step involves the nucleophilic opening of the cyclic sulfate by the phosphine, followed by a second intramolecular substitution to form the two phospholane rings linked by the ethane (B1197151) bridge.

Reduction/Workup : The resulting phosphine oxide or related species is then reduced to the final tertiary phosphine, this compound.

An essential element for the success of this entire sequence is the availability of the starting material, (2S,5S)-hexane-2,5-diol, in high stereochemical purity. Biocatalytic methods have been developed for this purpose. For instance, the asymmetric reduction of the prochiral diketone, 2,5-hexanedione (B30556), using baker's yeast (Saccharomyces cerevisiae) can produce (2S,5S)-2,5-hexanediol with high enantiomeric excess. researchgate.net

Reaction Step Reactants Key Transformation Product
Diol Synthesis2,5-Hexanedione, Baker's Yeast, GlucoseAsymmetric bioreduction of diketone(2S,5S)-2,5-Hexanediol
Diol Activation(2S,5S)-2,5-Hexanediol, Thionyl Chloride, RuO₄Formation of a cyclic sulfate(3S,6S)-3,6-Dimethyl-1,2-oxathiane-2,2-dioxide
Ligand FormationCyclic sulfate, 1,2-Bis(phosphino)ethaneNucleophilic ring-opening and cyclizationThis compound

Stereochemical Purity Assessment and Control

The performance of a chiral catalyst is critically dependent on its stereoisomeric purity. researchgate.netnih.gov For ligands like this compound, even small amounts of stereoisomeric impurities can have a detrimental effect on the outcome of an asymmetric reaction.

Identification and Origins of Stereoisomeric Impurities

The primary stereoisomeric impurity found in some batches of this compound is a diastereomer containing one chiral (S,S)-phospholane ring and one meso-phospholane ring. researchgate.netnih.gov This impurity is often referred to as a meso/chiral isomer.

The origins of this impurity can be traced to two main sources:

Impure Starting Material : The most significant source is the presence of meso-hexane-2,5-diol in the chiral (2S,5S)-hexane-2,5-diol starting material. researchgate.netnih.gov If the initial diol is not enantiomerically pure and contains the meso form, this achiral diol will be carried through the synthetic sequence, resulting in the formation of the meso/chiral bisphospholane ligand.

Thermal Isomerization : A more subtle source of impurity arises from the purification process of the ligand itself. It has been observed that thermal treatment, such as distillation at high temperatures (e.g., 200°C), can cause pyramidal inversion at the phosphorus atom. nih.gov This can lead to the isomerization of the desired (S,S) isomer or the conversion of an initially formed cis-meso phospholane impurity into a more stable trans-meso isomer, which is then observed in the final product. nih.gov

The identification of these impurities is typically accomplished using spectroscopic and chromatographic methods. ³¹P NMR spectroscopy is particularly powerful for this purpose, as the phosphorus environments in the desired (S,S) ligand and the meso/chiral impurity are magnetically non-equivalent, leading to distinct signals. nih.govresearchgate.net Gas chromatography (GC) can also be used to separate the different stereoisomers. researchgate.net

Strategies for Mitigating Stereoisomeric Impurity Formation

Given the adverse effects of impurities, several strategies are employed to ensure the high stereochemical purity of this compound.

Strict Purity Control of Starting Materials : The most critical control point is ensuring the high enantiomeric purity of the (2S,5S)-hexane-2,5-diol intermediate. researchgate.netnih.gov By using highly enantiopure diol, the formation of the meso/chiral ligand impurity is effectively prevented at the source. Production batches of the ligand often rely on this stringent quality control of the key diol intermediate to ensure no detectable impurities are present. researchgate.netnih.gov

Optimization of Biocatalytic Synthesis : Refining the conditions for the biocatalytic reduction of 2,5-hexanedione can maximize the enantiomeric excess of the resulting (2S,5S)-2,5-hexanediol. For the reduction using baker's yeast, optimizing parameters such as substrate concentration, co-substrate, temperature, and pH can lead to yields of 78.7% and an enantiomeric excess of 94.4%. researchgate.net

Avoidance of High-Temperature Purification : To prevent thermal isomerization via pyramidal inversion at the phosphorus centers, high-temperature purification methods like distillation should be avoided. nih.gov Alternative, non-thermal purification techniques such as column chromatography or recrystallization are preferred to isolate the final ligand without compromising its stereochemical integrity.

Asymmetric Synthesis and Catalysis : The overarching strategy is rooted in asymmetric synthesis. researchgate.net The use of a chiral starting material (chiral pool synthesis) is a classic and effective approach. ethz.chub.edu The entire process is an application of stereochemical control, where chirality is transferred from a readily available small molecule to a more complex and valuable ligand. rsc.org

Diverse Applications of S,s Me Bpe in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. wiley-vch.de (S,S)-Me-BPE has emerged as a successful ligand in this field, particularly in combination with rhodium.

Rhodium-Mediated Asymmetric Hydrogenation: Substrate Scope and Enantioselectivity

Rhodium complexes incorporating this compound are highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins, delivering products with excellent enantioselectivity. tesisenred.net

The rhodium-catalyzed asymmetric hydrogenation of N-acetyl α-arylenamides is a well-established method for synthesizing valuable chiral α-1-arylethylamines. The [this compound-Rh(COD)]BF4 complex, for instance, has demonstrated high efficiency in this transformation. soci.org Under optimized conditions, these reactions achieve high yields and enantiomeric excesses (ee) exceeding 95%.

Similarly, the hydrogenation of α-dehydroamino acid derivatives, key precursors to unnatural amino acids, proceeds with exceptional enantioselectivity when catalyzed by Rh/(S,S)-Me-BPE systems. wiley-vch.deresearchgate.net For the hydrogenation of methyl α-acetamidocinnamate, the (R,R)-Me-BPE-Rh catalyst has achieved an impressive 98.6% ee. sci-hub.se The versatility of this catalytic system extends to β,β-disubstituted α-dehydroamino acids, where (R,R)-Me-BPE has provided up to 98.2% ee. wiley-vch.de

Table 1: Rhodium/(S,S)-Me-BPE Catalyzed Asymmetric Hydrogenation of Functionalized Olefins

Substrate Catalyst System Conditions Enantiomeric Excess (ee) (%) Reference
N-acetyl α-arylenamides (R,R)-Me-BPE-Rh Optimized >95
N-Boc-enamide [this compound Rh(COD)]BF4 S/C = 500, EtOH, H2 88 soci.org
Methyl α-acetamidocinnamate (R,R)-Me-BPE-Rh - 98.6 sci-hub.se
β,β-disubstituted α-dehydroamino acid (R,R)-Me-BPE-Rh PhH, 25°C, 90 psi H2 98.2 wiley-vch.de
(Z)-2-(acetamido)cinnamic acid (R,R)-Me-BPE MeOH, 22°C, 6 psi H2 >99 wiley-vch.de

While rhodium-BPE systems are highly effective for olefins, their application in the hydrogenation of simple ketones is less common compared to ruthenium-based catalysts. However, they have shown success with certain functionalized ketones. For instance, the reductive amidation of ketones, which involves the formation of an enamide intermediate followed by hydrogenation, has been successfully achieved using Me-BPE-Rh catalysts. tesisenred.net

Hydrogenation of Functionalized Olefins (e.g., N-acetyl α-arylenamides, dehydroamino acids)

Ruthenium-Catalyzed Asymmetric Hydrogenation with Me-BPE Analogues

Ruthenium complexes are widely recognized for their exceptional activity in the asymmetric hydrogenation of ketones. google.com While research specifically detailing this compound in this context is limited, studies on analogous BPE ligands provide valuable insights. Ruthenium complexes bearing chiral diphosphine and diamine ligands are highly efficient for the reduction of unfunctionalized aromatic ketones. google.com For example, the complex (R,R)-Me-BPE RuCl2 (R,R)-DPEN has been used in the asymmetric hydrogenation of ketones, achieving 86% ee. google.com Another BPE analogue, i-Pr-BPE, has been used in a Ru(II) complex for the hydrogenation of various esters to the corresponding hydroxyl esters with very high enantioselectivities.

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation with BPE Analogues

Substrate Catalyst System Enantiomeric Excess (ee) (%) Reference
Ketone (R,R)-Me-BPE RuCl2 (R,R)-DPEN 86 google.com
Various Esters Ru(II)Br2-(i-Pr-BPE) >98

Emerging Base Metal Catalysis in Asymmetric Hydrogenation with BPE Ligands (e.g., Cobalt, Nickel)

The use of earth-abundant base metals like cobalt and nickel in asymmetric hydrogenation is a rapidly growing field, offering a more sustainable alternative to precious metals. sinocompound.com BPE ligands, including the closely related Ph-BPE, have been instrumental in this progress.

Cobalt complexes with Ph-BPE have demonstrated high efficiency in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, α-hydroxy ketones, and α-primary amino ketones, achieving excellent enantioselectivities (up to >99% ee). acs.orgnih.govbohrium.com For instance, a cobalt-catalyzed system with (S,S)-Ph-BPE was effective for the hydrogenation of various α,β-unsaturated acids. bohrium.com Another study showed that a combination of cobalt acetate (B1210297) and chiral Ph-BPE, with a carboxylic acid additive, could hydrogenate α-hydroxy ketones to chiral 1,2-diols with up to 99% ee. nih.gov

Nickel catalysis with BPE ligands has also shown significant promise. A nickel/(S,S)-Ph-BPE complex was used for the chemoselective asymmetric hydrogenation of α,β-unsaturated ketoimines, producing chiral allylic amines with high yields and up to 99% ee. acs.org Furthermore, nickel catalysts with Ph-BPE have been successfully applied to the asymmetric hydrogenation of challenging oximes and aliphatic ketoacids. sjtu.edu.cndicp.ac.cn While bis(phospholane) ligands from the BPE family showed encouraging enantioselectivity in the nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters, their reactivity was noted to be low in some cases. acs.org

Table 3: Base Metal-Catalyzed Asymmetric Hydrogenation with BPE Ligands

Metal Ligand Substrate Type Enantiomeric Excess (ee) (%) Reference
Cobalt (S,S)-Ph-BPE α,β-Unsaturated Carboxylic Acids up to >99 bohrium.com
Cobalt Ph-BPE α-Hydroxy Ketones up to 99 nih.gov
Cobalt (S,S)-Ph-BPE α-Primary Amino Ketones up to 99 acs.org
Nickel (S,S)-Ph-BPE α,β-Unsaturated Ketoimines up to 99 acs.org
Nickel Ph-BPE Oximes - sjtu.edu.cn
Nickel (S,S)-Ph-BPE Aliphatic Ketoacids up to 99 dicp.ac.cn

Other Asymmetric Transformations Utilizing this compound

Beyond hydrogenation, this compound and its analogues are effective ligands in a range of other asymmetric catalytic reactions. ontosight.ai These include hydroformylation and cross-coupling reactions. ontosight.ai The closely related (R,R)-Me-DuPhos ligand, in conjunction with a copper catalyst, has been used for the asymmetric alkylation of N-diphenylphosphinoylimines, yielding α-chiral amines with exceptional enantiomeric excess for aromatic substrates. The Ph-BPE variant has been extensively used in various copper and nickel-catalyzed reactions, including reductive couplings and Heck reactions. researchgate.netsinocompound.com

Enantioselective Carbonylation Reactions

The introduction of a carbonyl group into a molecule is a fundamental transformation in organic chemistry. Achieving this with high enantioselectivity using chiral catalysts is of significant interest. The performance of this compound has been evaluated in the context of copper-catalyzed hydroaminocarbonylation, a process designed to produce α-chiral secondary amides from alkenes.

In a study screening various chiral ligands for the copper-catalyzed hydroaminocarbonylation of styrene, the this compound ligand (designated as L11 in the study) was found to be ineffective for the reaction. rsc.org While the related (R,R)-Ph-BPE ligand provided the desired product in 62% yield with 99% enantiomeric excess (ee), the use of this compound did not yield the product. rsc.org The authors suggest that the bite angle and basicity of the ligand are crucial for the success of this transformation, indicating that the electronic and steric properties of this compound are not optimal for this specific catalytic cycle. rsc.org

Table 1: Performance of this compound in Copper-Catalyzed Hydroaminocarbonylation

Ligand Product Yield Enantiomeric Excess (ee) Efficacy
This compound (L11) Ineffective Not Applicable Ineffective

Data sourced from a study on the synthesis of α-chiral secondary amides. rsc.org

Asymmetric Hydroformylation and Cross-Coupling Reactions

Asymmetric hydroformylation and cross-coupling are powerful methods for constructing chiral molecules and complex carbon skeletons, respectively. While BPE ligands are generally known to be effective in these transformations, specific data for the this compound variant is limited in the reviewed literature.

Asymmetric Hydroformylation: This reaction involves the addition of a formyl group and a hydrogen atom across a double bond. While the related ligand (S,S)-Ph-BPE has been successfully used in rhodium-catalyzed asymmetric hydroformylation of 1-alkenes to produce α-chiral aldehydes with high enantioselectivity, specific reports detailing the performance of this compound in this reaction were not prominent in the surveyed literature. nih.govrsc.orgillinois.edu

Cross-Coupling Reactions: These reactions, often catalyzed by palladium, form a carbon-carbon bond between two fragments. While the BPE ligand family is associated with these reactions, the available research did not provide specific examples of this compound being used as a ligand in a palladium-catalyzed cross-coupling reaction with corresponding yield and enantioselectivity data. However, the preparation of a palladium(0) complex incorporating the (R,R)-Me-BPE ligand, namely Pd((R,R)-Me-BPE)(trans-stilbene), has been reported, indicating its potential for use in palladium catalysis. researchgate.net

Chiral Ligand Applications in Enantioselective Addition Reactions (e.g., Cu-catalyzed enyne additions)

The copper-catalyzed asymmetric addition of enynes to ketones is a valuable method for constructing molecules with quaternary carbon centers. mdpi.com The role of BPE ligands in this area has been subject to investigation, primarily through computational studies.

A detailed Density Functional Theory (DFT) study was performed to probe the mechanism and stereoselectivity of the BPE-ligated copper-catalyzed enantioselective addition of enynes to ketones. mdpi.comresearchgate.net This computational work included modeling of a system using the this compound ligand. mdpi.com However, the experimental work that the study was based on, which achieved high yields and enantioselectivities (up to 97% ee), utilized the (S,S)-Ph-BPE ligand. mdpi.com The computational analysis concluded that for the chiral (S,S)-Ph-BPE–CuMes system, steric hindrance between the phenyl rings of the substrates and the groups on the ligand's chiral backbone is the origin of the reaction's stereoselectivity. mdpi.comresearchgate.net Detailed experimental findings or specific performance data for the this compound-catalyzed version of this reaction are not available in the reviewed sources.

Applications in Asymmetric Hydrofunctionalization (e.g., hydroamination, hydrobromination)

Asymmetric hydrofunctionalization reactions introduce hydrogen and another functional group across a double bond. The efficacy of this compound has been explicitly tested in this context, particularly for formal hydrobromination.

Asymmetric Hydroamination: Copper hydride-catalyzed hydroamination is a modern method for synthesizing chiral amines. nih.gov Extensive studies in this area have identified several effective chiral phosphine (B1218219) ligands, such as (R)-DTBM-SEGPHOS, (S,S)-Me-DuPhos, and (S,S)-Ph-BPE, for catalyzing the hydroamination of alkenes and alkynes. nih.govacs.orgmit.edu In the available research, these ligands are consistently favored, and there are no specific reports of this compound being successfully employed for this transformation.

Asymmetric Hydrobromination: The performance of this compound was directly evaluated in a copper-catalyzed formal asymmetric hydrobromination of styrenes, which proceeds via a 1,3-halogen migration. nih.gov In a screening of fourteen different chiral bidentate phosphine ligands, this compound was tested for its ability to catalyze the reaction between a bromostyrene derivative and a boron-containing reagent. The study found that while the (S,S)-Ph-BPE ligand gave the desired product in good yield and high enantiomeric ratio, the this compound ligand was ineffective, resulting in 0% yield of the product under the tested conditions. nih.gov

Table 2: Performance of this compound in Copper-Catalyzed Formal Asymmetric Hydrobromination

Ligand Substrate Product Yield Efficacy
This compound 2-bromo-4-tert-butylstyrene 0% Ineffective

Data from a study on enantioselective 1,3-halogen migration. nih.gov

Mechanistic Insights and Theoretical Studies of S,s Me Bpe Catalytic Systems

Coordination Chemistry and Chiral Environment of (S,S)-Me-BPE Metal Complexes

The efficacy of this compound in asymmetric catalysis stems directly from its unique structural and electronic properties when coordinated to a metal center. As a C₂-symmetric bidentate phosphine (B1218219) ligand, it chelates to metals to create a well-defined and rigid chiral environment essential for enantioselection. sigmaaldrich.com

Transition metals form a vast number of coordination compounds where the metal atom is bound to multiple anions or neutral molecules. ncert.nic.in The spatial arrangement of these ligands defines the coordination polyhedron. ncert.nic.in In the case of this compound, the two phosphorus atoms bind to the metal, forming a five-membered chelate ring. The four stereogenic centers on the phospholane (B1222863) rings orient the four methyl groups away from the catalytic site, creating a chiral pocket that differentiates between the two faces of a prochiral substrate. sigmaaldrich.com

The ligand's structure ensures a controlled stereochemical environment. For example, in ruthenium-catalyzed alkylations of secondary phosphines, the chirality of the final P-stereogenic phosphine product is directly controlled by the chiral Ru(II) catalyst bearing the Me-BPE ligand. acs.org

ParameterValueMetal Complex ContextSource
Symmetry C₂Ligand sigmaaldrich.com
P-M-P Bite Angle ~92.5°Rhodium Complex
Coordination Geometry OctahedralΛ-[cis-Ru((R,R)-Me-BPE)₂(H)₂] acs.org

Computational Investigations of Reaction Mechanisms

Theoretical studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of this compound catalytic systems. These computational models provide detailed energy profiles of catalytic cycles, identify key intermediates and transition states, and quantify the electronic and steric factors that govern catalytic performance.

DFT calculations allow for the mapping of entire catalytic cycles, providing insights into the feasibility of proposed mechanistic pathways. nih.gov For hydrogenation reactions catalyzed by rhodium-diphosphine complexes, DFT studies have been instrumental in understanding enantioconvergent processes where both E and Z isomers of a substrate are converted into the same enantiomer of the product. diva-portal.org These studies reveal that different mechanistic pathways can be operative for different classes of substrates. diva-portal.orgrsc.org

In copper-catalyzed reactions, such as the addition of enynes to ketones using the related (S,S)-Ph-BPE ligand, DFT calculations show a catalytic cycle involving two main steps: ketone addition to a metallized enyne, followed by metallization of the enyne and product release. mdpi.comresearchgate.net Similar computational approaches have been applied to understand copper-catalyzed 1,3-halogen migration, providing models that predict reaction outcomes. nih.gov For cobalt-catalyzed hydrogenation of enamides, computations have compared multiple potential pathways, including a Co(0)/Co(II) redox path and a non-redox Co(II) mechanism involving an aza-metallacycle, indicating that the operative mechanism can depend on the specific enamide substrate. acs.org

A primary goal of computational studies is to identify the origin of enantioselectivity. This is achieved by locating the stereoselectivity-determining step—the first irreversible step in the catalytic cycle where the two diastereomeric pathways leading to the R and S products diverge. The enantiomeric ratio is determined by the difference in the Gibbs free energy (ΔΔG‡) between the two diastereomeric transition states.

In the copper-catalyzed addition of enynes to ketones with the (S,S)-Ph-BPE ligand, calculations identified the initial ketone addition step as stereo-controlling. mdpi.com The energy difference between the competing transition states dictates the final product distribution. mdpi.com Similarly, in cobalt-catalyzed hydroalkylation, the Co(II)-H insertion into the C=C double bond was identified as both the turnover-limiting and stereodetermining step. chinesechemsoc.org DFT studies on rhodium benzyl (B1604629) complexes with various phosphine ligands, including Me-BPE, showed that enantioface-selective coordination of the benzyl group involved relatively small energy differences (0.4–2.7 kcal/mol). acs.org

The performance of the this compound ligand is a direct consequence of its specific electronic and steric characteristics. sigmaaldrich.com

Electronic Factors: The methyl groups on the phospholane rings are electron-donating. This increases the electron density on the phosphorus atoms and, consequently, on the coordinated metal center. This enhanced basicity can accelerate key catalytic steps, such as the oxidative addition of H₂ in hydrogenation reactions. sigmaaldrich.com

Steric Factors: The steric bulk of the ligand is crucial for creating the chiral pocket that controls enantioselectivity. In copper-catalyzed 1,3-halogen migration, computational models included a steric factor to account for the significant bulk of the related (S,S)-Ph-BPE catalyst, which impacts both the substrate scope and reaction yield. nih.gov DFT calculations on Cu-BPE systems have confirmed that steric hindrance between the substrate and the chiral ligand skeleton is the primary origin of stereoselectivity. mdpi.com The size of the substituent groups on the BPE ligand directly influences this steric repulsion and, therefore, the enantiomeric excess of the product. mdpi.com

FactorDescriptionImpact on CatalysisSource
Electronic Electron-donating methyl groups increase electron density on the metal.Accelerates oxidative addition steps. sigmaaldrich.com
Steric Bulky phospholane structure creates a rigid chiral pocket.Controls substrate approach and dictates enantioselectivity through steric repulsion in the transition state. sigmaaldrich.commdpi.comnih.gov

Elucidation of Stereoselectivity-Determining Steps and Transition States

Spectroscopic and Kinetic Analysis of Active Species and Intermediates (e.g., NMR, Laser Flash Photolysis)

Experimental techniques provide crucial data to validate and complement theoretical models. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and time-resolved techniques such as Laser Flash Photolysis (LFP) are used to characterize species present in the catalytic system and to measure reaction kinetics.

Multinuclear NMR spectroscopy is a powerful tool for characterizing this compound metal complexes. rsc.org ³¹P NMR spectroscopy is particularly useful; for a symmetrically coordinated C₂-symmetric ligand like Me-BPE, a single resonance is typically observed, confirming the expected coordination mode. acs.org In-situ NMR studies can be used to monitor the progress of a reaction over time, allowing for detailed kinetic analysis by measuring the concentration changes of reactants, intermediates, and products. rsc.orgrsc.org For instance, kinetic studies of ruthenium-catalyzed alkylations at low catalyst loadings indicated a competitive background reaction was occurring. acs.org

Laser Flash Photolysis (LFP) is a time-resolved method used to study very short-lived reaction intermediates. whiterose.ac.uknih.govgdut.edu.cn LFP experiments on dihydride complexes like Λ-[cis-Ru((R,R)-Me-BPE)₂(H)₂] have been particularly insightful. acs.orgwhiterose.ac.uk Photolysis of this complex leads to the reductive elimination of H₂, generating a highly reactive, coordinatively unsaturated Ru(0) intermediate, [Ru(BPE)₂]. acs.orgwhiterose.ac.uk This transient species, believed to have an approximate square-planar geometry, can be detected by its UV/vis absorption spectrum. acs.org

By monitoring the decay of this transient intermediate in the presence of various substrates, transient kinetics can be measured. These studies have shown that the reaction rates of the [Ru(BPE)₂] intermediate are significantly faster than those of analogous complexes with more sterically hindered ligands like DuPhos. acs.orgwhiterose.ac.uk

SubstrateRate Constant (k) for Reaction with [Ru(BPE)₂]Source
H₂ Faster than other substrates acs.org
D₂ Slower than H₂ acs.org
PhSiH₃ Slower than H₂/D₂ acs.org
HBpin Slowest among tested substrates acs.org

Comparative Analysis of S,s Me Bpe with Other Chiral Phosphine Ligands

Structural Comparisons and Their Influence on Catalytic Outcomes

The performance of chiral phosphine (B1218219) ligands is governed by a delicate interplay of steric and electronic factors, alongside the geometric constraints imposed by their backbone, such as the bite angle.

(S,S)-Me-BPE vs. (S,S)-Ph-BPE: Ligand Electronic and Steric Effects

This compound and (S,S)-Ph-BPE share the same bis(phospholano)ethane backbone, with the primary difference being the substituents at the 2 and 5 positions of the phospholane (B1222863) rings—methyl groups in Me-BPE and phenyl groups in Ph-BPE. researchgate.net This seemingly minor alteration has profound implications for their catalytic behavior.

Electronic Effects: The methyl groups in this compound are electron-donating, which increases the electron density on the phosphorus atoms. ontosight.ai This enhanced basicity can influence the electronic properties of the metal center in a catalyst complex, potentially accelerating steps like oxidative addition in catalytic cycles. ontosight.ai In contrast, the phenyl groups in (S,S)-Ph-BPE are more electron-withdrawing compared to methyl groups, leading to a less electron-rich metal center.

Steric Effects: The phenyl groups in (S,S)-Ph-BPE impart significantly greater steric bulk compared to the methyl groups in this compound. This increased steric hindrance can be advantageous in creating a more defined and restrictive chiral pocket around the metal center, leading to higher enantioselectivity in certain reactions. For instance, in the asymmetric hydroformylation of 1-dodecene, the larger phenyl groups of (S,S)-Ph-BPE were found to provide a much higher enantioselectivity compared to the smaller methyl groups of this compound. nih.gov However, this increased bulk can also be detrimental, potentially hindering substrate approach and reducing catalytic activity. In some cases, the smaller steric profile of this compound may be more suitable for less bulky substrates.

A notable example of the impact of these differences is in copper-catalyzed carbonylation reactions. While (R,R)-Ph-BPE afforded the desired product in 62% yield and 99% enantiomeric excess (ee), this compound was reported to be ineffective. This has been attributed to the phenyl groups in Ph-BPE stabilizing the transition state through π-interactions, an effect absent with the methyl groups of Me-BPE. acs.org

This compound vs. (R,R)-Me-DuPhos: Bite Angle and Phospholane Ring Influence

This compound and (R,R)-Me-DuPhos are both highly successful C2-symmetric bis(phospholane) ligands, but they differ in the nature of the backbone connecting the two phospholane rings. This compound has a flexible ethane (B1197151) backbone, while (R,R)-Me-DuPhos features a more rigid 1,2-phenylene (benzene) backbone. This structural variance directly impacts the P-M-P bite angle.

Bite Angle: The bite angle is a critical parameter in determining the selectivity of a catalytic reaction. The more flexible ethane backbone of BPE ligands generally results in a slightly larger natural bite angle compared to the phenylene backbone of DuPhos ligands. For their rhodium complexes, the bite angles are similar, with [(R,R)-Me-BPE Rh(COD)]BF4 having a bite angle of approximately 85.1° and [(S,S)-Me-DuPHOS Rh(COD)]SbF6 at 84.8°. While the difference is small, it can influence the geometry of the transition state and, consequently, the enantioselectivity. In some instances, the slightly smaller bite angle of DuPhos is thought to create a more rigid and selective catalytic pocket.

Phospholane Ring Influence: Both ligands benefit from the conformational rigidity of the five-membered phospholane rings. This rigidity reduces the number of accessible conformations in the catalytic intermediate, which is a key factor in achieving high enantioselectivity. The substituents on the phospholane ring dictate the steric environment of the chiral pocket. The success of both Me-BPE and Me-DuPhos underscores the effectiveness of the 2,5-disubstituted phospholane motif in creating a well-defined chiral space.

Comparative Performance in Enantioselective Catalysis

The structural and electronic differences between this compound, (S,S)-Ph-BPE, and (R,R)-Me-DuPhos manifest in their catalytic performance across various reactions.

In the Rh-catalyzed asymmetric hydrogenation of N-acetyl α-arylenamides, both (R,R)-Me-BPE and Me-DuPhos complexes were found to be highly effective, yielding valuable α-1-arylethylamines with over 95% ee. However, in the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones, while both (S,S)-Ph-BPE and (R,R)-Me-DuPhos provided the product with acceptable yields and good enantioselectivities, the specific outcomes varied depending on the substrate. acs.org

The following interactive table provides a comparative overview of the performance of these ligands in selected asymmetric reactions.

ReactionSubstrateLigandYield (%)ee (%)Reference
Asymmetric Hydroformylation1-DodeceneThis compound-Low nih.gov
Asymmetric Hydroformylation1-Dodecene(S,S)-Ph-BPE-High nih.gov
Asymmetric Hydroformylation1-Dodecene(R,R)-Me-DuPhos-Low nih.gov
Cu-Catalyzed CarbonylationStyrene DerivativeThis compound0N/A acs.org
Cu-Catalyzed CarbonylationStyrene Derivative(R,R)-Ph-BPE6299 acs.org
Ru-Catalyzed Asymmetric AlkylationBenzylmethylphenylphosphine(R,R)-Me-BPE-21 acs.org
Ru-Catalyzed Asymmetric AlkylationBenzylmethylphenylphosphine(R,R)-Me-DuPhos-10 acs.org
Ni-Catalyzed Asymmetric HydrogenationCyclic Sulfamidate Imine(S,S)-Me-DuPhosHighLow dicp.ac.cn
Ni-Catalyzed Asymmetric HydrogenationCyclic Sulfamidate Imine(S,S)-Ph-BPE>9992 dicp.ac.cn

Rationale for Ligand Design and Applicability

The design of C2-symmetric bisphosphine ligands like this compound is rooted in the principle of creating a well-defined, rigid, and tunable chiral environment around a metal center. The C2 symmetry is advantageous as it reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of a reaction.

The phospholane ring is a key design element. Its five-membered ring structure is conformationally restricted, which imparts rigidity to the ligand-metal complex. This rigidity is crucial for effective stereochemical communication between the ligand and the substrate. The substituents at the 2 and 5 positions of the phospholane ring, such as the methyl groups in this compound, project into the chiral pocket, creating a specific steric environment that dictates substrate approach and, ultimately, the enantioselectivity of the reaction.

The ethylene (B1197577) backbone in BPE ligands offers a degree of flexibility that, combined with the rigid phospholane units, provides a balance that has proven effective for a wide range of substrates. The modularity of this design, allowing for the variation of the phospholane substituents (e.g., Me vs. Ph), enables the fine-tuning of both steric and electronic properties to optimize the ligand for a specific catalytic transformation. This tunability is a cornerstone of modern ligand design and is exemplified by the BPE family of ligands. The commercial availability and demonstrated success in various catalytic applications make this compound and its analogues valuable tools in the field of asymmetric synthesis. ontosight.ai

Industrial Relevance and Process Development of S,s Me Bpe Catalysis

Scalability and Efficiency in Industrial Asymmetric Synthesis

The family of bis(phospholane)ethane (BPE) ligands, including (S,S)-Me-BPE, has demonstrated significant potential for large-scale industrial applications, primarily in asymmetric hydrogenation. The robustness and efficiency of catalysts derived from BPE ligands are marked by high substrate-to-catalyst (S/C) ratios and impressive turnover frequencies (TOF). For instance, rhodium complexes of BPE ligands have achieved S/C ratios as high as 50,000 and TOFs exceeding 5,000 h⁻¹ in various enamide and ketone reductions.

Under optimized conditions, rhodium catalysts bearing BPE ligands have shown exceptional performance in the synthesis of valuable chiral compounds. A notable example is the reduction of N-acetyl α-arylenamides to produce α-1-arylethylamines, achieving enantiomeric excesses (ee) greater than 95%. This level of stereocontrol is critical in the manufacturing of active pharmaceutical ingredients (APIs), where high enantiomeric purity is a stringent requirement. The efficiency of these catalysts allows for their use in producing a diverse array of chiral compounds, underscoring their general utility in industrial synthesis.

The development of processes utilizing these catalysts has been a focus of industrial research. For example, a significantly improved process was developed for the synthesis of a key glutarate intermediate for the drug candoxatril. acs.org In this process, a cationic (R,R)-Me-DuPHOS-Rh catalyst, a closely related phospholane (B1222863) ligand system, enabled the highly efficient and enantioselective hydrogenation of a unique carboxylate substrate, yielding the product in >99% ee and 95% yield on a 12 kg scale. acs.org The performance of BPE and related DuPhos ligands in cobalt-catalyzed asymmetric hydrogenations has also been explored, showing good yields and enantioselectivities in the synthesis of chiral vicinal amino alcohols. acs.org

Table 1: Performance Data of BPE-type Ligands in Asymmetric Hydrogenation

Catalyst System Substrate Type S/C Ratio TOF (h⁻¹) Enantiomeric Excess (ee) Reference
BPE-Rh Enamides & Ketones Up to 50,000 > 5,000 > 95%
(R,R)-Me-BPE-Rh N-acetyl α-arylenamides Not specified Not specified > 95%
(S,S)-Ph-BPE-Co α-primary amino ketones Not specified Not specified Good acs.org
(R,R)-Me-DuPhos-Rh Carboxylate for Candoxatril intermediate Not specified Not specified > 99% acs.org

Challenges in Industrial Implementation and Catalyst Economics

Another challenge relates to the stability of the catalysts and the reaction conditions required. Some catalytic systems exhibit low stability or require large catalyst loadings and high pressures, which can prevent them from becoming mainstream industrial methods. nih.gov Furthermore, processes catalyzed by non-PGMs, which might be considered as alternatives, often have less developed mechanistic understandings and a smaller precedent on a large scale, increasing the perceived risk of batch failure during production. acs.orgchemrxiv.org This risk aversion can lead companies to favor more established, albeit more expensive, PGM-based processes. chemrxiv.org

The limited commercial availability of a wide range of phosphine (B1218219) ligands compared to those for PGMs also presents a challenge for the development of new processes, particularly those involving non-PGM catalysts like nickel or copper. acs.orgnih.gov The successful industrial application of these catalysts often requires extensive screening and optimization, and a limited ligand toolbox can impede this development process. nih.gov

Advancements in Heterogeneous Catalysis and Catalyst Recycling with BPE Ligands

To address the challenges of cost and catalyst separation associated with homogeneous catalysis, significant research has been directed towards developing heterogeneous systems and effective recycling methods for catalysts containing BPE and similar ligands.

One promising approach is the immobilization of the catalyst on a solid support. This "heterogenization" aims to combine the high activity and selectivity of a homogeneous catalyst with the ease of separation and recycling of a heterogeneous one. encyclopedia.pub BPE ligands have been incorporated into the structure of metal-organic frameworks (MOFs). rsc.org For instance, a urea-ditopic ligand was used with 1,2-bis(4-pyridyl)ethane (B167288) (bpe) and zinc nitrate (B79036) to create novel pillared MOFs, demonstrating the potential for incorporating BPE-type structures into heterogeneous frameworks. rsc.org Other research has focused on creating manganese-based coordination polymers using ligands like 1,2-bis(4-pyridyl)ethylene (4,4'-bpe) for applications in heterogeneous catalysis. nih.gov

The development of effective catalyst recycling methods is crucial for improving the economics and sustainability of industrial processes. Traditional methods for separating heterogeneous catalysts in liquid media include filtration and centrifugation. encyclopedia.pub These techniques separate the solid catalyst from the liquid product phase based on size differences. encyclopedia.pub While effective on a laboratory scale, these methods can be time-consuming and less economical for large industrial processes. encyclopedia.pub

More advanced recycling strategies are being explored. One such method involves the use of polymer-bound ligands. For example, polyisobutylene-bound phosphine ligands have been used to create recyclable palladium catalysts. rsc.org This approach can significantly reduce the leaching of the metal into the product solution, with reports showing that over 99.8% of the palladium could be recovered. rsc.org Another strategy involves the deposition of the catalyst onto a carrier like silica (B1680970) or celite after the reaction, allowing for simple filtration. The recovered catalyst can then be reactivated for subsequent reaction cycles. rug.nl These advancements in creating robust heterogeneous catalysts and efficient recycling protocols are vital for the broader industrial application of valuable ligands like this compound.

Future Perspectives and Research Frontiers in S,s Me Bpe Chemistry

Expansion of Substrate Scope and Reaction Types

A primary frontier in (S,S)-Me-BPE chemistry is the expansion of its catalytic utility to new classes of substrates and novel reaction types beyond its well-established role in the asymmetric hydrogenation of standard olefins. Researchers are actively exploring more challenging and diverse molecular frameworks.

Recent work has demonstrated the successful asymmetric hydrogenation of fluorinated substrates, such as trisubstituted alkenyl fluorides, to produce valuable α-fluorinated ketones and alkyl fluorides with excellent enantioselectivities and minimal defluorination. diva-portal.org The scope has also been broadened to include the enantioconvergent hydrogenation of various isomeric enamide mixtures and allylic alcohols, converting them into single enantiomers of the desired products in high purity. diva-portal.org

Beyond rhodium, catalysts derived from earth-abundant metals like cobalt complexed with BPE-type ligands are enabling new transformations. Cobalt-catalyzed systems have shown high efficacy in the asymmetric hydrogenation of previously challenging substrates, including α-primary amino ketones and a wide array of α,β-unsaturated carboxylic acids. nih.govresearchgate.netnih.gov These cobalt-based catalysts tolerate a remarkable diversity of functional groups on the substrates. nih.govresearchgate.net The application has also been extended to the hydrogenation of C=N bonds in imines and hydrazones, yielding chiral amines and hydrazines with excellent enantioselectivities. researchgate.net

Furthermore, copper catalysts featuring BPE ligands are facilitating entirely new asymmetric transformations. These include the formal hydrobromination of styrenes through a tandem 1,3-halogen migration/borylation reaction and the hydroboration of 1,3-enynes to generate tri- or tetra-substituted allenes. nih.govresearchgate.net Such developments highlight a significant trend: moving beyond hydrogenation to explore cycloadditions, hydrocarboxylations, and hydroaminocarbonylations, thereby unlocking new pathways for synthesizing complex chiral molecules. researchgate.netuea.ac.uk

Table 1: Expansion of Catalytic Applications with BPE-Type Ligands

MetalLigand VariantReaction TypeSubstrate ClassReference
Rhodium (Rh)This compoundAsymmetric HydrogenationFluorinated Alkenes, Enamides diva-portal.org
Cobalt (Co)(S,S)-Ph-BPEAsymmetric Hydrogenationα,β-Unsaturated Carboxylic Acids researchgate.netnih.gov
Cobalt (Co)(S,S)-Ph-BPEAsymmetric Hydrogenationα-Primary Amino Ketones nih.gov
Cobalt (Co)(S,S)-Ph-BPEAsymmetric HydrogenationC=N Bonds (Hydrazones) researchgate.net
Copper (Cu)(S,S)-Ph-BPETandem 1,3-Halogen Migration/BorylationHalostyrenes nih.gov
Copper (Cu)(S,S)-Ph-BPEHydroboration1,3-Enynes researchgate.net

Design of Next-Generation this compound Derived Ligands

The development of new ligands based on the BPE scaffold is a critical research avenue aimed at enhancing catalytic performance and tailoring selectivity for specific applications. The modular nature of the BPE framework, with its C2-symmetry and substitutable phospholane (B1222863) rings, allows for systematic tuning of steric and electronic properties. sigmaaldrich.comsigmaaldrich.com

A significant evolution has been the development of the (S,S)-Ph-BPE ligand, where the methyl groups of this compound are replaced by phenyl groups. This modification has proven highly successful in numerous cobalt- and copper-catalyzed reactions, often providing superior enantioselectivity and reactivity compared to its methyl-substituted predecessor. researchgate.netnih.govresearchgate.net The increased steric bulk of the phenyl groups can create a more defined chiral pocket around the metal center, leading to more effective enantiocontrol. nih.gov

Future research is focused on creating P-chirogenic phosphine (B1218219) ligands with even greater conformational rigidity and varied electronic properties. tcichemicals.com Advances in synthetic methodologies, particularly those utilizing phosphine-borane intermediates, have simplified the synthesis of such complex ligands, opening the door to previously inaccessible structures. tcichemicals.com Researchers are exploring ligands with different alkyl and aryl substituents on the phospholane rings to fine-tune catalyst performance for specific, challenging transformations. acs.org An intriguing concept that has emerged is the "self-breeding of chirality," where the chiral diol products from a BPE-catalyzed hydrogenation can serve as precursors for the synthesis of the BPE ligand itself, creating a self-sustaining catalytic cycle. csic.es

In-depth Mechanistic Understanding through Advanced Techniques

A deep and precise understanding of reaction mechanisms is essential for the rational design of more effective catalysts and processes. The future of this compound research will heavily rely on the application of advanced analytical and computational techniques to elucidate the intricate details of catalytic cycles.

Computational Studies , particularly Density Functional Theory (DFT), have become indispensable tools. DFT calculations allow researchers to model reaction intermediates and transition states, providing critical insights into the origins of enantioselectivity. diva-portal.orgmdpi.com These studies can reveal the subtle non-bonding interactions between the chiral ligand, the substrate, and the metal center that dictate the reaction's stereochemical outcome. nih.govmdpi.com For instance, DFT has been used to understand the different mechanistic pathways for various classes of enamides in enantioconvergent hydrogenation and to model the steric factors that control selectivity in copper-catalyzed additions. diva-portal.orgmdpi.com

Advanced Spectroscopic and Kinetic Methods are also being deployed to probe reaction pathways experimentally. Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) allow for the direct observation and characterization of transient catalytic species. csic.esacs.org Kinetic analyses, including reaction profile analysis and the construction of Hammett plots, help identify the turnover-limiting step and the catalyst's resting state, providing a clearer picture of the entire catalytic cycle. acs.org Furthermore, specialized electroanalytical tools like cyclic voltammetry are emerging as powerful methods for studying redox-active intermediates that are common in catalysis involving transition metals. researchgate.net

Table 2: Advanced Techniques for Mechanistic Investigation

TechniqueInformation GainedReference
Density Functional Theory (DFT)Modeling of transition states, understanding the origin of stereoselectivity, predicting reaction pathways. diva-portal.orgnih.govmdpi.com
In-situ NMR SpectroscopyDirect observation of catalytic species and intermediates in solution. csic.es
Electrospray Ionization Mass Spectrometry (ESI-MS)Identification and characterization of catalyst resting states and intermediates. acs.org
Kinetic Analysis (e.g., Hammett Plots)Determination of rate-limiting steps and elucidation of electronic effects on the reaction. acs.org
Electroanalytical Methods (e.g., Cyclic Voltammetry)Probing redox-active intermediates and studying electron transfer steps in catalytic cycles. researchgate.net

Sustainable and Green Approaches in this compound Catalysis

Aligning asymmetric catalysis with the principles of green and sustainable chemistry is a paramount goal for modern chemical synthesis. ntnu.eduuni-giessen.de Research in this compound catalysis is increasingly focused on developing more environmentally benign and resource-efficient processes.

A major thrust in this area is the replacement of precious noble-metal catalysts (e.g., rhodium, ruthenium, iridium) with catalysts based on earth-abundant and less toxic metals like cobalt and copper. nih.govresearchgate.netnih.gov The development of highly active cobalt-BPE systems for asymmetric hydrogenation is a significant step towards more sustainable industrial processes. researchgate.netnih.gov

Another key strategy is to maximize catalyst efficiency to reduce waste and cost. This involves designing catalysts that operate at very high substrate-to-catalyst (S/C) ratios, achieving high turnover numbers (TON) and turnover frequencies (TOF). sigmaaldrich.com BPE-based systems have demonstrated excellent efficiency, with S/C ratios reaching up to 50,000 in certain hydrogenations, which minimizes the amount of catalyst needed. sigmaaldrich.comsigmaaldrich.com

Furthermore, researchers are exploring reactions that run under solvent-free or highly concentrated conditions. nih.gov Eliminating volatile organic solvents reduces waste, lowers costs, and improves safety. While challenging, some BPE-catalyzed reactions have shown excellent enantioselectivity and increased activity in the absence of a solvent. nih.gov The inherent atom economy of reactions like asymmetric hydrogenation, where all atoms from the reactants are incorporated into the product, is another feature that makes BPE catalysis a fundamentally green approach. diva-portal.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.